molecular formula C26H22 B12522823 9,10-Bis(1-cyclopropylideneprop-2-EN-1-YL)anthracene CAS No. 654667-16-0

9,10-Bis(1-cyclopropylideneprop-2-EN-1-YL)anthracene

Cat. No.: B12522823
CAS No.: 654667-16-0
M. Wt: 334.5 g/mol
InChI Key: IIAMMTXGAVQBFR-UHFFFAOYSA-N
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Description

9,10-Bis(1-cyclopropylideneprop-2-en-1-yl)anthracene: is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of cyclopropylidene groups at the 9 and 10 positions of the anthracene core. Anthracene derivatives are known for their photophysical properties and are widely used in various applications such as organic light-emitting diodes (OLEDs) and photon upconversion systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Bis(1-cyclopropylideneprop-2-en-1-yl)anthracene typically involves the Suzuki/Sonogashira cross-coupling reactions. These reactions are carried out under specific conditions to ensure high yields and purity of the final product . The reaction conditions often include the use of palladium catalysts, base, and appropriate solvents.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk .

Chemical Reactions Analysis

Types of Reactions: 9,10-Bis(1-cyclopropylideneprop-2-en-1-yl)anthracene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroanthracene derivatives .

Scientific Research Applications

Chemistry: In chemistry, 9,10-Bis(1-cyclopropylideneprop-2-en-1-yl)anthracene is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new photophysical properties and the development of novel materials .

Biology and Medicine:

Industry: In the industrial sector, this compound is utilized in the production of OLEDs and other optoelectronic devices.

Mechanism of Action

The mechanism of action of 9,10-Bis(1-cyclopropylideneprop-2-en-1-yl)anthracene involves its interaction with light and subsequent photophysical processes. The compound absorbs light and undergoes electronic transitions, leading to fluorescence or phosphorescence. The molecular targets and pathways involved in these processes are primarily related to its electronic structure and the nature of the substituents on the anthracene core .

Comparison with Similar Compounds

  • 9,10-Bis(phenylethynyl)anthracene
  • 9,10-Dimethylanthracene
  • 9,10-Diphenylanthracene

Comparison: Compared to these similar compounds, 9,10-Bis(1-cyclopropylideneprop-2-en-1-yl)anthracene exhibits unique photophysical properties due to the presence of cyclopropylidene groups. These groups influence the electronic structure and stability of the compound, making it distinct in terms of its fluorescence quantum yield and thermal stability .

Properties

CAS No.

654667-16-0

Molecular Formula

C26H22

Molecular Weight

334.5 g/mol

IUPAC Name

9,10-bis(1-cyclopropylideneprop-2-enyl)anthracene

InChI

InChI=1S/C26H22/c1-3-19(17-13-14-17)25-21-9-5-7-11-23(21)26(20(4-2)18-15-16-18)24-12-8-6-10-22(24)25/h3-12H,1-2,13-16H2

InChI Key

IIAMMTXGAVQBFR-UHFFFAOYSA-N

Canonical SMILES

C=CC(=C1CC1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C(=C5CC5)C=C

Origin of Product

United States

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